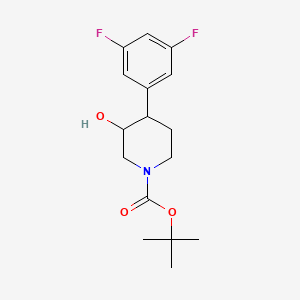
Tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a hydroxypiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.
Tert-butyl Protection: The tert-butyl group can be introduced through a protection reaction, often using tert-butyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be selected to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The difluorophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with modified aromatic rings.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(3,5-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(3,5-difluorophenyl)-3-methoxypiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C16H21F2NO3 |
|---|---|
Peso molecular |
313.34 g/mol |
Nombre IUPAC |
tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H21F2NO3/c1-16(2,3)22-15(21)19-5-4-13(14(20)9-19)10-6-11(17)8-12(18)7-10/h6-8,13-14,20H,4-5,9H2,1-3H3 |
Clave InChI |
CYIOEHSDBQCTNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13178200.png)
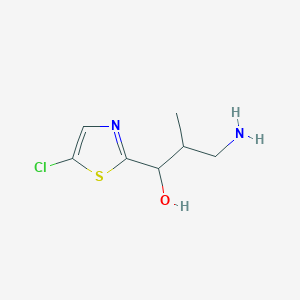
![3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B13178208.png)
![1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one](/img/structure/B13178216.png)

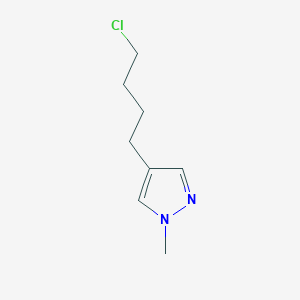

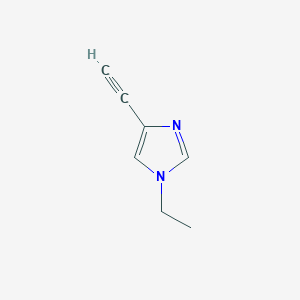


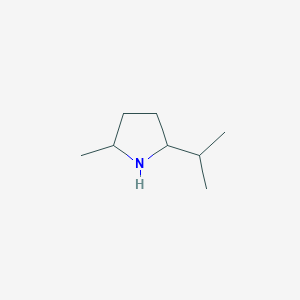
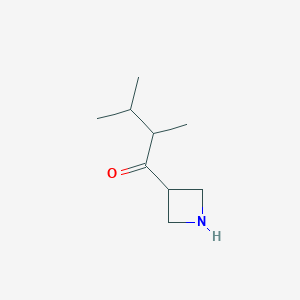
![({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
